

Application Notes: Denigés' Reagent for the Qualitative Analysis of Tertiary Alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MERCURIC SULFATE**

Cat. No.: **B1174094**

[Get Quote](#)

Introduction

Denigés' reagent, developed by Georges Denigés in 1898, is a chemical solution used for the qualitative detection of tertiary alcohols and olefins.^[1] The reagent is an aqueous solution of mercury(II) sulfate.^{[1][2]} The test provides a straightforward method for distinguishing tertiary alcohols from primary and secondary alcohols based on a distinct visual outcome.

Principle of the Test

The test relies on the principle that tertiary alcohols readily undergo acid-catalyzed dehydration to form a corresponding alkene (an isooolefin).^{[1][3][4]} In the acidic environment of the reagent, the tertiary alcohol eliminates a molecule of water. The resulting alkene then reacts with the mercury(II) sulfate in the reagent. This subsequent reaction, believed to be an oxymercuration-type process, forms a stable, insoluble organomercury compound that precipitates out of the solution.^[4] This precipitate is typically yellow or red, providing a clear positive indication for the presence of a tertiary alcohol.^{[1][2][3]} Primary and secondary alcohols do not readily dehydrate under these conditions and therefore do not produce a precipitate.^[5]

Applications

- Qualitative Organic Analysis: Differentiating tertiary alcohols from primary and secondary alcohols in a laboratory setting.

- Reaction Monitoring: Verifying the presence of tertiary alcohol reactants or products in chemical syntheses.
- Educational Demonstrations: Illustrating the principles of alcohol reactivity and acid-catalyzed dehydration.

Safety Precautions

WARNING: Denigés' reagent and its components, particularly mercury(II) oxide and mercury(II) sulfate, are extremely toxic.[\[5\]](#)

- Ingestion: Ingestion of mercury sulfate can cause necrosis, pain, vomiting, severe purging, and can be fatal within hours due to peripheral vascular collapse.[\[1\]](#)
- Inhalation: Acute poisoning from inhalation can lead to chest tightness, breathing difficulties, coughing, and pain.[\[1\]](#)[\[3\]](#)
- Skin Contact: May cause sensitization dermatitis.[\[1\]](#)
- Eye Contact: Can cause ulceration of the conjunctiva and cornea.[\[1\]](#)

All preparation and experimental steps must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. All mercury-containing waste must be collected and disposed of according to institutional and environmental regulations for hazardous heavy metal waste.

Protocols

Protocol 1: Preparation of Denigés' Reagent

This section details two common methods for the preparation of Denigés' reagent starting from mercury(II) oxide (HgO).

Data Presentation: Reagent Composition

Method	Mercury(II) Oxide (HgO)	Conc. Sulfuric Acid (H ₂ SO ₄)	Distilled Water (H ₂ O)	Reference
Method A	5.0 g	20 mL	80 mL (total)	[1] [2]
Method B	5.0 g	20 mL	100 mL	[1] [2]

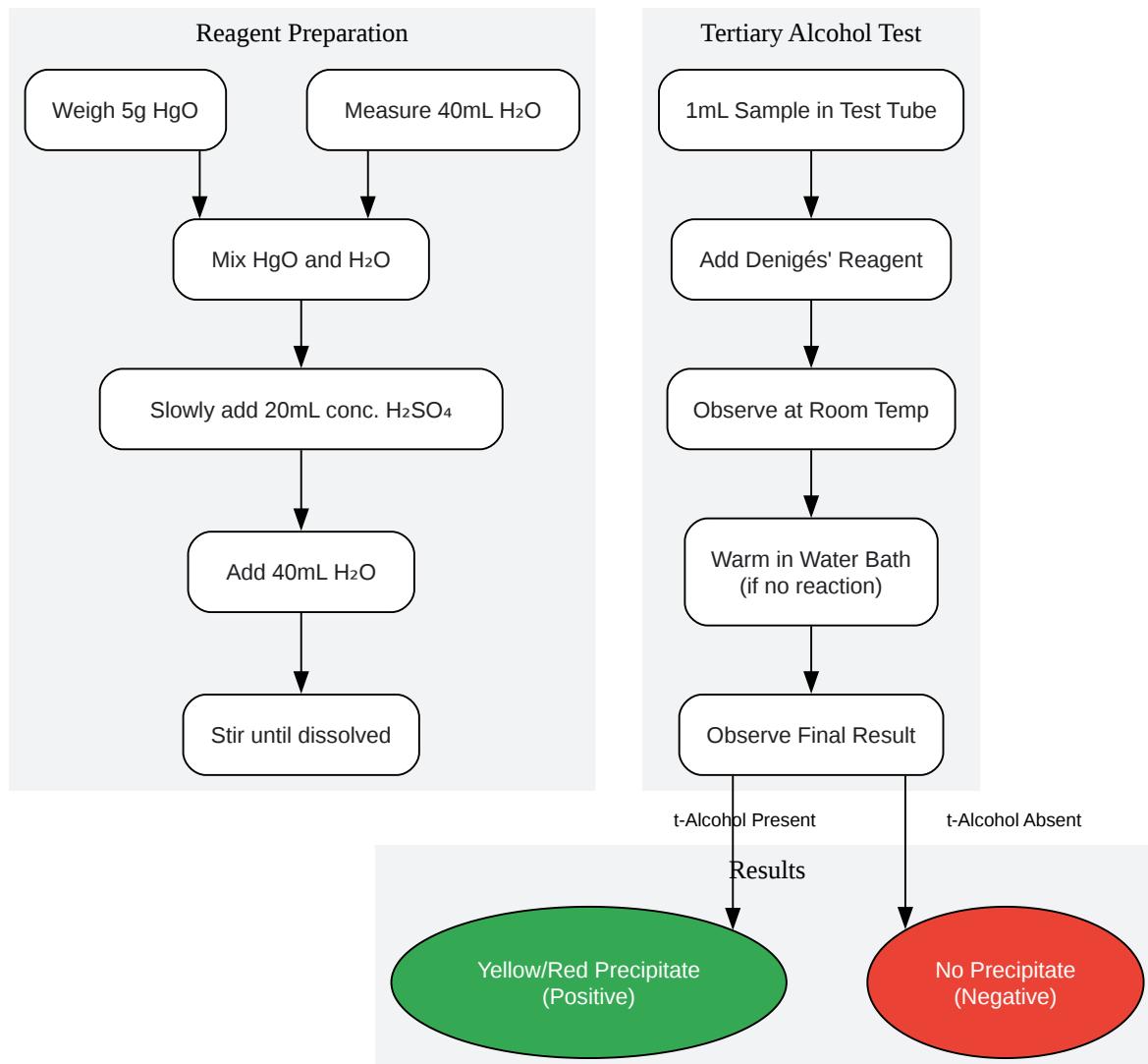
Experimental Protocol: Method A

- Initial Dissolution: In a suitable glass beaker inside a fume hood, add 5.0 g of yellow mercury(II) oxide (HgO) to 40 mL of distilled water.
- Acidification: While stirring the mixture continuously (preferably with a magnetic stirrer), slowly and cautiously add 20 mL of concentrated sulfuric acid. This step is exothermic and should be performed with care.
- Final Dilution: Add another 40 mL of distilled water to the mixture.
- Complete Dissolution: Continue stirring the solution until all the mercury(II) oxide has completely dissolved, resulting in a clear, colorless solution.
- Storage: Transfer the reagent to a clearly labeled, sealed glass bottle. Store in a cool, dark, and secure location designated for highly toxic chemicals.

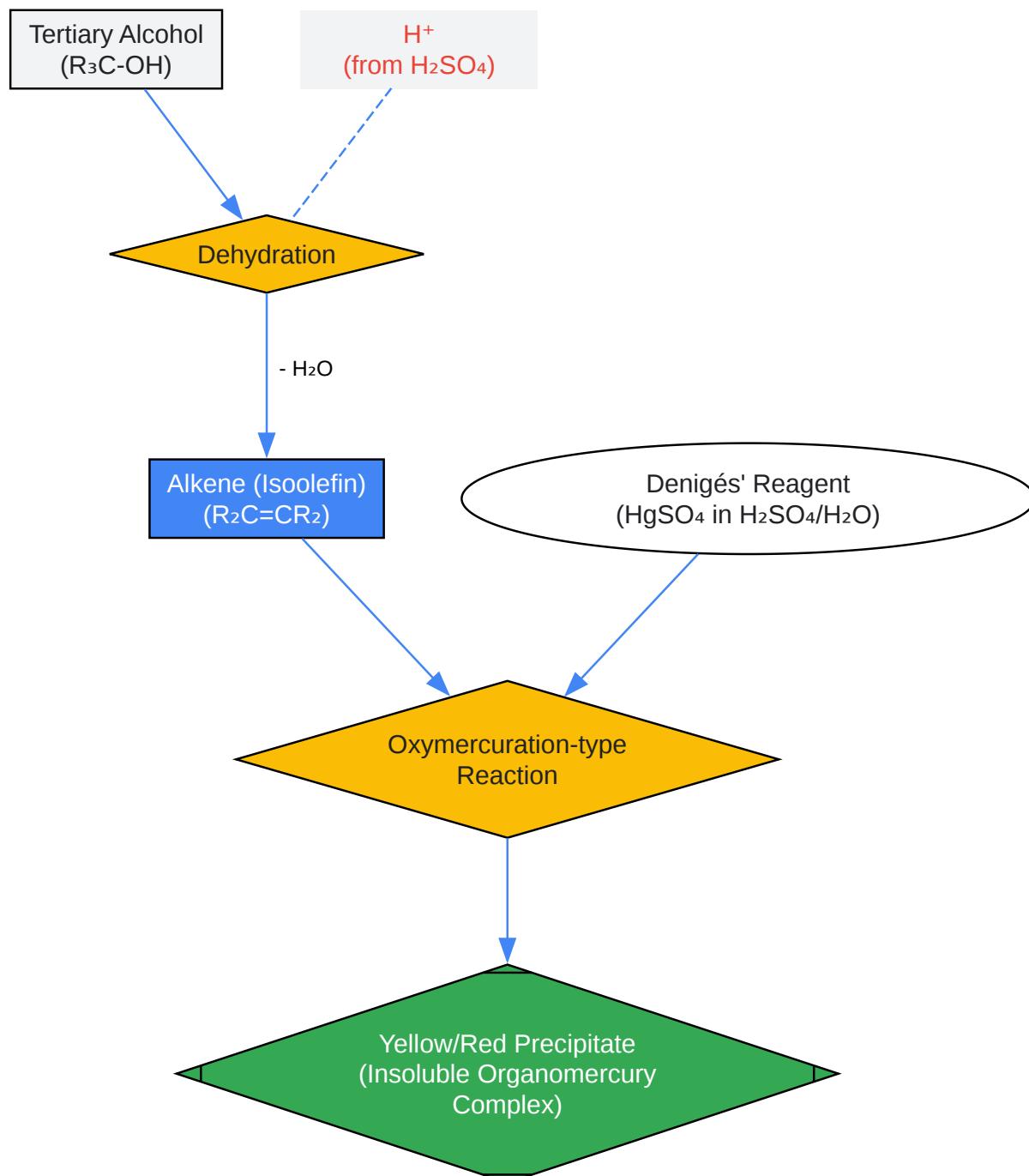
Experimental Protocol: Method B

- Acidic Solution: In a suitable glass beaker inside a fume hood, combine 20 mL of concentrated sulfuric acid and 100 mL of distilled water. Always add acid to water slowly to manage the exothermic reaction.
- Dissolution: Add 5.0 g of yellow mercury(II) oxide (HgO) to the acidic solution.
- Complete Dissolution: Stir the mixture until the HgO is completely dissolved.
- Storage: Transfer and store the reagent as described in Method A.

Protocol 2: Qualitative Test for Tertiary Alcohols


Experimental Protocol

- Sample Preparation: Place approximately 1 mL of the liquid sample to be tested (or a small amount of solid dissolved in a suitable inert solvent) into a clean test tube.
- Control Samples: Prepare two control test tubes: one with a known primary or secondary alcohol (e.g., ethanol or isopropanol) and another with a known tertiary alcohol (e.g., tert-butanol).
- Reagent Addition: Add a few drops (approx. 0.5 mL) of Denigés' reagent to each test tube.[\[5\]](#)
- Observation (Initial): Gently agitate the mixture and observe for any immediate reaction at room temperature.
- Heating: If no reaction is observed, gently warm the test tubes in a water bath for a few minutes.[\[5\]](#)
- Final Observation: Observe the test tubes for the formation of a precipitate.


Data Presentation: Expected Results

Sample Type	Observation	Interpretation
Tertiary Alcohol	Formation of a yellow or red precipitate. [1] [2] [5]	Positive Result
Primary Alcohol	No precipitate formed; solution remains clear. [5]	Negative Result
Secondary Alcohol	No precipitate formed; solution remains clear. [5]	Negative Result
Isolefin	Formation of a yellow or red precipitate. [1] [3]	Positive Result

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and using Denigés' reagent.

[Click to download full resolution via product page](#)

Caption: Logical pathway for the Denigés' test with tertiary alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Denigés' reagent - Wikipedia [en.wikipedia.org]
- 2. Chemistry City: Denigés' reagent for qualitative analysis [chemistrycity2u.blogspot.com]
- 3. brainly.in [brainly.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes: Denigés' Reagent for the Qualitative Analysis of Tertiary Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174094#denig-s-reagent-preparation-for-tertiary-alcohol-test>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com